Methyl 2-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 2-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C6H9NO3 It is a derivative of pyrrolidine, a five-membered lactam ring
Mechanism of Action
Target of Action
Methyl 2-oxopyrrolidine-3-carboxylate is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests that this compound may affect various biochemical pathways.
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature . This suggests that certain environmental conditions may affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2,3-dione with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Another method involves the Michael addition of methyl acrylate to pyrrolidine-2-one, followed by cyclization and esterification. This route provides a high yield of the desired product and is often used in industrial settings.
Industrial Production Methods
In industrial production, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification process. The final product is typically isolated through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: Used in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxopiperidine-3-carboxylate: Similar structure but with a six-membered ring.
Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate: An ethyl ester derivative with similar reactivity.
Pyrrolidine-2,3-dione: A precursor in the synthesis of methyl 2-oxopyrrolidine-3-carboxylate.
Uniqueness
This compound is unique due to its five-membered lactam ring, which imparts specific reactivity and stability. Its ester functional group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDWABERUPPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406179 | |
Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22049-95-2 | |
Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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